NECA

Vue d'ensemble

Description

La 5’-N-Éthylcarboxamidoadénosine est un agoniste non sélectif des récepteurs adenosiniques. Elle est connue pour sa capacité à se lier aux récepteurs adenosiniques et à imiter les effets de l'adénosine, un nucléoside naturel présent dans l'organisme. Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans les domaines de la neurologie et de la cardiologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 5’-N-Éthylcarboxamidoadénosine implique généralement la réaction de l'adénosine avec l'isocyanate d'éthyle. La réaction est effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle de la 5’-N-Éthylcarboxamidoadénosine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Derivatization at the 5′ Moiety

NECA derivatives are synthesized by modifying the 5′-N-ethylcarboxamide group to introduce functional groups such as methyl, hydroxyl, or amino substituents. For example:

-

NPCA : A methyl group replaces the ethyl moiety, enhancing Grp94 binding selectivity over Hsp90 (9.1-fold preference) .

-

NEoCA : A hydroxyl group is added, reducing Grp94 affinity compared to NPCA (Kd: 9.1 μM vs. 6.3 μM) .

-

NEaCA : An amino group substitution significantly lowers binding affinity (Kd: 130 μM for Grp94) .

These modifications are typically achieved through nucleophilic substitution or condensation reactions, though specific reagents and conditions are not explicitly detailed in the literature.

N6 Substitution for Receptor Selectivity

This compound derivatives with substitutions at the N6 position (e.g., benzyloxy- or phenoxy-cyclopentyl groups) demonstrate enhanced adenosine receptor (AR) selectivity:

-

CP-NECA : A cyclopentyl group at N6 improves A1R selectivity over other AR subtypes .

-

Halogenated derivatives : Adding meta-position halogens (e.g., bromine, chlorine) to benzyloxy/phenoxy substituents increases A1R affinity. For example, N6-2-(3-bromobenzyloxy)cyclopentyl-NECA shows ~1,500-fold improved A1R selectivity compared to this compound .

This substitution involves aromatic ring modifications, likely through nucleophilic aromatic substitution or coupling reactions, though exact mechanisms require further elucidation.

Oxidation Reactions

While not extensively studied, this compound derivatives like NEaCA can undergo oxidation under specific conditions. For example:

-

Oxidation may target the amino group introduced in NEaCA, potentially altering its binding properties .

-

Limited details exist on reaction conditions or products, highlighting a gap in current research.

Data Table: Binding Affinities of this compound Derivatives

| Compound | Grp94 Kd (μM) | Hsp90α Kd (μM) | Grp94/Hsp90 Selectivity |

|---|---|---|---|

| This compound | 2.8 | 14 | 5-fold |

| NPCA | 6.3 | 58 | 9.1-fold |

| NEoCA | 9.1 | 68 | 7.4-fold |

| NEaCA | 130 | 708 | 5.4-fold |

Adapted from isothermal titration calorimetry (ITC) data .

Key Findings and Implications

-

Selectivity trends : NPCA > NEoCA > NEaCA in Grp94/Hsp90 selectivity, driven by steric and electronic effects .

-

Therapeutic potential : N6-substituted this compound derivatives (e.g., with halogenated benzyloxy groups) show promise as selective A1R agonists for adenosine receptor research .

-

Synthesis challenges : Oxidation pathways remain understudied, limiting predictive power for stability or metabolic outcomes.

Applications De Recherche Scientifique

NECA and the Blood-Brain Barrier (BBB)

Mechanism of Action

Research indicates that this compound can enhance the permeability of the BBB. A study demonstrated that this compound administration increased the extravasation of tracers into the brain by elevating their concentration gradients across the BBB. The most effective dose was found to be 0.08 mg/kg, which significantly increased the amount of fluorescein and low molecular weight (LMW) dextran that crossed into the brain tissue . However, higher doses resulted in decreased normalized BBB permeability, suggesting a complex dose-response relationship influenced by receptor desensitization .

Implications for Drug Delivery

The ability of this compound to modulate BBB permeability has potential applications in facilitating the delivery of therapeutic agents to treat neurological disorders. By temporarily disrupting the BBB, this compound may allow for more effective transport of neuroprotective agents into the brain .

Anti-Inflammatory Properties

Effects on Inflammation

this compound has been shown to exert anti-inflammatory effects in various models of disease. In a study involving diabetic retinopathy, this compound treatment reduced inflammatory responses by inhibiting dendritic cell (DC) activation and modulating cytokine profiles. Specifically, this compound decreased pro-inflammatory cytokines and increased anti-inflammatory cytokines, thereby alleviating the severity of diabetic retinopathy in animal models .

Mechanistic Insights

The underlying mechanism involves the inhibition of the TLR-4-MyD88-NF-kB signaling pathway in DCs, which is crucial for antigen presentation and inflammatory responses. This compound-treated DCs exhibited reduced expression of surface markers associated with activation and altered differentiation patterns of T helper cells (Treg and Th17), further supporting its role in modulating immune responses .

Neuroprotective Effects

Neuroprotection Against Ischemia

this compound's neuroprotective properties have been explored in models of ischemic injury. It has been shown to mitigate neuronal damage by activating adenosine receptors that promote cell survival pathways and reduce excitotoxicity. This suggests that this compound could be beneficial in conditions such as stroke or traumatic brain injury where ischemia is a contributing factor .

Research Case Studies

Mécanisme D'action

5’-N-Ethylcarboxamidoadenosine exerts its effects by binding to adenosine receptors, which are G protein-coupled receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological effects, such as vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release .

Molecular Targets and Pathways:

Adenosine Receptors: The primary targets are the A1, A2A, A2B, and A3 adenosine receptors.

Signaling Pathways: Activation of these receptors can influence multiple signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Comparaison Avec Des Composés Similaires

Composés similaires :

Adénosine : Le nucléoside naturel que la 5’-N-Éthylcarboxamidoadénosine imite.

2-Chloroadénosine : Un autre agoniste des récepteurs adenosiniques ayant des propriétés similaires.

N6-Cyclopentyladénosine : Un agoniste sélectif des récepteurs adenosiniques A1.

Unicité : La 5’-N-Éthylcarboxamidoadénosine est unique en raison de sa nature non sélective, lui permettant d'activer plusieurs sous-types de récepteurs adenosiniques. Ce profil d'activité large en fait un outil précieux pour étudier les effets globaux de l'activation des récepteurs adenosiniques et pour développer des agents thérapeutiques ciblant ces récepteurs .

Activité Biologique

N-Ethylcarboxamidoadenosine (NECA) is a potent and selective adenosine receptor agonist with significant biological activities, particularly in the context of inflammation and immune response modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Overview of this compound

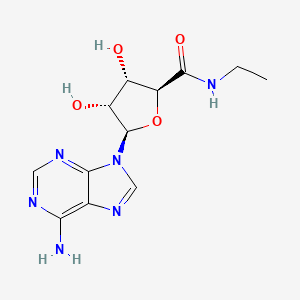

Chemical Structure and Properties

- Chemical Name: 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide

- Alternative Names: 5'-N-Ethylcarboxamidoadenosine

- Purity: ≥98%

- Adenosine Receptor Affinities:

- A3: Ki = 6.2 nM

- A1: Ki = 14 nM

- A2A: Ki = 20 nM

- A2B: EC50 = 2.4 μM

This compound exhibits high affinity for adenosine receptors, which are involved in various physiological processes, including inflammation, neurotransmission, and cell proliferation .

1. Modulation of Dendritic Cells (DCs)

Recent studies have demonstrated that this compound can significantly alter the function of dendritic cells, which are crucial for initiating immune responses. In a study focused on diabetic retinopathy (DR), this compound was found to:

- Inhibit the expression of surface markers (CD40, CD80, CD86, HLA-DR) on DCs.

- Increase the secretion of anti-inflammatory cytokines while decreasing pro-inflammatory cytokines.

- Affect the Toll-like receptor (TLR) signaling pathway by reducing mRNA transcription and protein expression in the TLR-4-MyD88-NF-kB pathway .

2. Influence on T Cell Differentiation

this compound-treated DCs were co-cultured with CD4+ T cells, leading to:

- Altered differentiation towards regulatory T cells (Tregs) and Th17 cells.

- Changes in cytokine secretion profiles, indicating a shift towards an anti-inflammatory response .

Case Study: Diabetic Retinopathy

In a controlled study involving streptozocin-induced diabetic mice:

- This compound treatment resulted in a marked reduction in the severity of DR.

- The study utilized enzyme-linked immunosorbent assay (ELISA) and flow cytometry (FCM) to assess changes in immune cell profiles and cytokine levels .

Structure–Activity Relationship Studies

Research into this compound analogs revealed:

- Compounds derived from this compound exhibited greater selectivity for A1 receptors compared to other adenosine receptor subtypes.

- These findings suggest potential for developing targeted therapies that leverage this compound's receptor selectivity to minimize side effects while maximizing therapeutic efficacy .

Biological Activity Summary Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Inhibition of DC activation | Decreased expression of CD40, CD80, CD86 | Modulation of TLR signaling pathway |

| Anti-inflammatory effects | Increased anti-inflammatory cytokines | Altered T cell differentiation |

| Reduction in platelet aggregation | Inhibition via A2A receptor activation | Central nervous system activity |

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADDQZYHOWSFJD-FLNNQWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017234 | |

| Record name | Adenosine-5'-(N-ethylcarboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463209 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35920-39-9, 78647-50-4 | |

| Record name | 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35920-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine-5'-(N-ethylcarboxamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035920399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-5'-(N-ethylcarboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-N-ethylcarboxamidoadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-(N-Ethylcarboxamido)adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.